molecular formula C16H15F2N7O2S B2464230 3-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1788560-27-9

3-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2464230
CAS No.: 1788560-27-9
M. Wt: 407.4
InChI Key: ZLKBNKRLIUURFZ-UHFFFAOYSA-N
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Description

3-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H15F2N7O2S and its molecular weight is 407.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Discovery of Triazolo-pyridazine-6-yl-substituted Piperazines as Anti-diabetic Drugs

A study by Bindu, Vijayalakshmi, and Manikandan (2019) details the synthesis of a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their anti-diabetic potential. These compounds were found to inhibit Dipeptidyl peptidase-4 (DPP-4), indicating potential as anti-diabetic medications. The study also assessed their antioxidant and cytotoxicity profiles, with some compounds demonstrating excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial and Antifungal Activity

Synthesis of Bioactive Sulfonamide and Amide Derivatives of Piperazine

Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial activity against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli, as well as for antimalarial activity (Bhatt, Kant, & Singh, 2016).

Synthesis of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives

Szafrański, Sławiński, Kędzia, and Kwapisz (2017) synthesized a series of compounds for antifungal activity, focusing on Candida and other fungal strains. Some of these compounds exhibited greater efficacy than fluconazole, especially against Candida albicans and Rhodotorula mucilaginosa (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).

Anticancer Properties

Synthesis and In Vitro Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Mallesha, Mohana, Veeresh, Alvala, and Mallika (2012) studied a series of pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against various human cancer cell lines. Some compounds in this series showed potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Properties

IUPAC Name

3-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N7O2S/c17-12-7-13(18)9-14(8-12)28(26,27)24-5-3-23(4-6-24)15-1-2-16(22-21-15)25-11-19-10-20-25/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKBNKRLIUURFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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